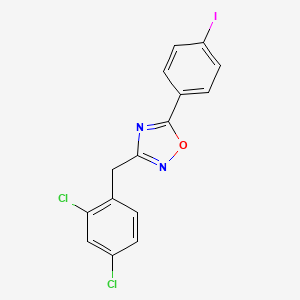
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole (DIBO) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves its interaction with specific enzymes and proteins in the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole binds to the integrase enzyme and inhibits its activity, thereby preventing the integration of viral DNA into the host genome. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. The exact mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells is not yet fully understood.
Biochemical and Physiological Effects:
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects on the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the viral replication and reduces the viral load in infected cells. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis and inhibits the cell proliferation. In bacterial cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its biological activities and has a well-established mechanism of action. However, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Its solubility in water is limited, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole. One potential application is in the development of new antiviral drugs that target the integrase enzyme. Another potential application is in the development of new anticancer drugs that induce apoptosis in cancer cells. Further studies are also needed to elucidate the mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells and to explore its potential as an antimicrobial agent.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzyl chloride with 4-iodophenyl hydrazine to form the corresponding hydrazide. This is then treated with acetic anhydride and sodium acetate to afford the oxadiazole ring. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antiviral, anticancer, and antimicrobial activities. In particular, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been found to inhibit the replication of HIV-1 and other retroviruses by targeting the viral integrase enzyme. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-iodophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNGSRPUXVMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)


![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B4989592.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4989607.png)
![N,3,6,7-tetramethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4989615.png)